ACHP

IKKβ IC50 enzyme inhibition

ACHP distinguishes itself through sub-10 nM IKKβ potency, >20 µM selectivity over off-targets, and dual NF-κB/STAT3 inhibition. Validated oral bioavailability (16% mice, 60% rats) makes it essential for longitudinal inflammation and oncology studies. Choose ACHP for reproducible in vivo pharmacology.

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
CAS No. 1844858-31-6
Cat. No. B7983922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACHP
CAS1844858-31-6
Molecular FormulaC21H24N4O2
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O
InChIInChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)
InChIKeyDYVFBWXIOCLHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-piperidin-4-yl nicotinonitrile (ACHP): IKKβ/STAT3 Dual Inhibitor for Inflammation and Oncology Research


2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-piperidin-4-yl nicotinonitrile (CAS 1844858-31-6), commonly referred to as ACHP or IKK-2 Inhibitor VIII, is a synthetic small-molecule kinase inhibitor belonging to the nicotinonitrile class [1]. It functions primarily as a selective, ATP-competitive inhibitor of IκB kinase β (IKKβ, IKK-2) and exhibits secondary inhibition of the STAT3 signaling pathway [2]. The compound is orally bioavailable and has demonstrated both in vitro and in vivo efficacy in models of inflammation and oncology [3].

Why Generic Substitution of IKKβ Inhibitors Is Scientifically Unsound: Critical Differentiation of 2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-piperidin-4-yl nicotinonitrile


The IKKβ inhibitor landscape is characterized by substantial inter-compound variability in potency, isoform selectivity, off-target profile, and oral pharmacokinetics. Simple substitution based on nominal target class (e.g., 'IKKβ inhibitor') ignores critical performance gaps that directly impact experimental reproducibility and translational validity. ACHP (2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-piperidin-4-yl nicotinonitrile) distinguishes itself through a unique combination of sub-10 nM potency for IKKβ, defined selectivity over IKK3/Syk/MKK4 (IC50 >20 µM), established oral bioavailability across species, and a secondary STAT3 inhibitory mechanism absent in many comparators [1] . These quantifiable differences necessitate compound-specific procurement rather than generic substitution.

Quantitative Differential Evidence: 2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-piperidin-4-yl nicotinonitrile vs. Key IKKβ Inhibitor Comparators


IKKβ Inhibitory Potency: ACHP Exhibits Superior nM Activity Relative to Early-Generation Inhibitors

ACHP inhibits IKKβ with an IC50 of 8.5 nM, demonstrating substantially higher potency than the widely used comparator BMS-345541, which exhibits an IC50 of 300 nM (0.3 µM) against the same target in cell-free assays [1] [2]. This 35-fold difference in potency is critical for dose-response experimental design and for minimizing off-target effects at higher compound concentrations.

IKKβ IC50 enzyme inhibition kinase assay

IKKβ vs. IKKα Selectivity Window: ACHP Offers a Balanced Profile for NF-κB Pathway Dissection

ACHP inhibits IKKα with an IC50 of 250 nM, yielding a selectivity window of approximately 29-fold for IKKβ over IKKα . In contrast, TPCA-1 exhibits a narrower 22-fold selectivity window (IKKβ IC50 = 17.9 nM; IKKα IC50 = 400 nM) [1]. While TPCA-1 is more potent against IKKβ, ACHP's balanced selectivity profile may be advantageous in experimental contexts where IKKα inhibition is undesirable or confounding.

IKKα isoform selectivity kinase profiling

Off-Target Kinase Selectivity: ACHP Demonstrates Minimal Activity Against IKK3, Syk, and MKK4

ACHP exhibits negligible inhibitory activity against the related kinases IKK3, Syk, and MKK4, with IC50 values exceeding 20 µM (>20,000 nM) . This represents a selectivity index of >2,350-fold relative to its IKKβ IC50 (8.5 nM). In comparison, IKK-16 shows measurable activity against IKK2 with an IC50 of 40 nM but also inhibits LRRK2 with an IC50 of 50 nM and PKD1/2/3 in the 100-150 nM range , indicating a broader off-target footprint.

kinase selectivity off-target IKK3 Syk MKK4

Oral Bioavailability: ACHP Demonstrates Species-Dependent Oral Exposure Suitable for In Vivo Pharmacology

ACHP is orally bioavailable, with reported bioavailability (BA) values of 16% in mice and 60% in rats [1]. The favorable rat bioavailability is attributed to low clearance (0.33 L/h/kg) and reasonable Caco-2 permeability (Papp 62.3 × 10⁻⁷ cm/s) . In contrast, many early IKKβ inhibitors, such as BMS-345541, are primarily used as in vitro tools with limited oral exposure data, restricting their utility in chronic in vivo disease models.

oral bioavailability pharmacokinetics in vivo ADME

In Vivo Anti-Inflammatory Efficacy: ACHP Demonstrates Oral Activity at Low Dose in Acute Inflammation Model

ACHP exhibits significant oral anti-inflammatory activity in the arachidonic acid-induced mouse ear edema model, with efficacy observed at doses as low as 1 mg/kg (p.o.) [1]. This in vivo efficacy contrasts with comparators like BI605906, which, despite an IC50 of 50 nM against IKKβ, is primarily characterized as a chemical probe with limited publicly available in vivo efficacy data [2].

in vivo efficacy anti-inflammatory ear edema oral dosing

STAT3 Pathway Inhibition: ACHP Possesses a Secondary Mechanism Absent in Many IKKβ Inhibitors

ACHP uniquely inhibits STAT3 signaling in non-small cell lung cancer (NSCLC) cells, decreasing STAT3 Tyr705 phosphorylation and reducing cell viability [1]. This STAT3 inhibitory activity is not a class-wide feature of IKKβ inhibitors; for example, BMS-345541 and TPCA-1 are not reported to possess direct STAT3 pathway inhibition. The dual IKKβ/STAT3 inhibition profile may confer enhanced anti-proliferative activity in cancer models where both NF-κB and STAT3 pathways are constitutively activated.

STAT3 NSCLC cancer JAK/STAT dual inhibitor

Optimal Research Applications for 2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-piperidin-4-yl nicotinonitrile (ACHP) Based on Quantitative Differentiation


In Vivo Anti-Inflammatory Pharmacology Studies Requiring Oral Dosing

ACHP is the preferred IKKβ inhibitor for acute and chronic inflammation models in rodents where oral administration is required. The compound's validated oral bioavailability (16% in mice, 60% in rats) and demonstrated efficacy at 1 mg/kg (p.o.) in the arachidonic acid-induced ear edema model provide a clear experimental starting point for dose selection [1]. Unlike BMS-345541 or TPCA-1, which lack robust in vivo oral PK characterization, ACHP enables non-invasive repeated dosing for longitudinal studies of inflammatory disease progression and resolution [2].

NF-κB/STAT3 Pathway Crosstalk Dissection in Oncology Research

In cancer cell lines where both NF-κB and STAT3 signaling contribute to proliferation and survival (e.g., multiple myeloma, NSCLC), ACHP offers a unique dual-pathway inhibition profile [1]. The compound's ability to inhibit IKKβ (IC50 8.5 nM) and suppress STAT3 Tyr705 phosphorylation makes it an invaluable chemical probe for deconvoluting pathway crosstalk and evaluating the therapeutic potential of dual NF-κB/STAT3 blockade [2]. Single-target IKKβ inhibitors such as BMS-345541 or TPCA-1 cannot recapitulate this dual mechanism.

IKKβ-Specific Knockdown Validation with Minimal Off-Target Kinase Interference

ACHP's clean off-target profile—with IC50 values >20 µM against IKK3, Syk, and MKK4—makes it an ideal tool for validating IKKβ-specific phenotypes observed in genetic knockdown or knockout experiments [1]. In contrast, compounds like IKK-16, which inhibit LRRK2 and PKD family kinases at comparable concentrations, introduce confounding variables that complicate mechanistic interpretation [2]. Researchers seeking to attribute biological effects specifically to IKKβ inhibition should prioritize ACHP for pharmacological validation studies.

Fibrosis and Myofibroblast Differentiation Studies Targeting TGFβ/NF-κB Axis

ACHP has been shown to strongly attenuate TGFβ1-induced myofibroblast formation and collagen synthesis, indicating therapeutic potential in fibrotic diseases [1]. This application leverages ACHP's IKKβ inhibitory activity to disrupt NF-κB-mediated transcriptional programs downstream of TGFβ signaling. The compound's oral bioavailability further enables chronic dosing regimens required for fibrosis models, which often span weeks to months [2].

Technical Documentation Hub

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